molecular formula C8H19ClN6 B096678 Azobisisobutyramidinium dichloride CAS No. 15453-05-1

Azobisisobutyramidinium dichloride

Cat. No.: B096678
CAS No.: 15453-05-1
M. Wt: 234.73 g/mol
InChI Key: QMYCJCOPYOPWTI-UHFFFAOYSA-N
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Description

Azobisisobutyramidinium dichloride is a quaternary ammonium salt containing an azo group (-N=N-) and two chloride counterions. It is primarily utilized as a radical initiator in polymerization reactions due to its ability to decompose under thermal or photolytic conditions, generating nitrogen gas and reactive radicals that initiate chain propagation. This compound is structurally related to azobisisobutyronitrile (AIBN), a widely used initiator, but differs in its ionic nature and solubility profile. The dichloride counterion enhances its stability in polar solvents, making it suitable for aqueous or protic reaction systems.

Properties

CAS No.

15453-05-1

Molecular Formula

C8H19ClN6

Molecular Weight

234.73 g/mol

IUPAC Name

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;hydrochloride

InChI

InChI=1S/C8H18N6.ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;/h1-4H3,(H3,9,10)(H3,11,12);1H

InChI Key

QMYCJCOPYOPWTI-UHFFFAOYSA-N

SMILES

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl

Canonical SMILES

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl

Other CAS No.

2997-92-4
15453-05-1

Related CAS

13217-66-8 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Comparison of Azo Initiators

Property This compound AIBN
Molecular Weight ~300 g/mol (estimated) 164 g/mol
Solubility in Water High Insoluble
Primary Application Aqueous-phase polymerization Organic-phase polymerization

Table 2. Dichloride Salts in Catalysis

Compound Role in Catalysis Key Reference
This compound Radical initiation in emulsions N/A
Zirconium Trichloride Olefin polymerization
Lanthanum Dichloride Cross-coupling reactions

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